3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile
Description
Properties
Molecular Formula |
C9H7F3N2 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-amino-3-(2,3,4-trifluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2 |
InChI Key |
IPDNHENKSYKJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(CC#N)N)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. The nitrile group can be introduced through a subsequent reaction with a cyanide source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile. For instance, compounds with similar structures have shown promising results in inhibiting AMPA receptor-mediated toxicity in seizure models:
| Compound | Test Type | Efficacy | Reference |
|---|---|---|---|
| Compound 25 | MES | High | |
| Compound 27 | PTZ | Comparable to standard treatments |
These findings suggest that this compound could be developed into new therapeutic agents for epilepsy and other neurological disorders.
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. In silico studies indicate potential applications in treating conditions like arthritis and asthma through the inhibition of 5-lipoxygenase (5-LOX) .
Cancer Research
The structural characteristics of this compound allow it to interact with various biological targets implicated in cancer progression. Research indicates that it may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest:
| Mechanism | Effect |
|---|---|
| Apoptosis Induction | Reduces cell viability in cancer cell lines |
| Cell Cycle Arrest | Prevents proliferation of cancer cells |
These properties position the compound as a candidate for further investigation in oncology .
Agrochemical Applications
The unique chemical properties of this compound make it a potential candidate for developing new agrochemicals. Its ability to modify biological activity can lead to enhanced efficacy in pest control and plant protection strategies. The trifluoromethyl group is particularly noted for increasing the potency of herbicides and fungicides .
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry. Its reactivity allows for the development of new derivatives with tailored biological activities. Notable reactions include:
- Aza-Michael Addition : Used to synthesize various anilinopropanenitriles.
- Nucleophilic Substitution : Facilitates the formation of more complex structures that can enhance biological activity.
These synthetic pathways are crucial for expanding the library of compounds available for research and development .
Case Studies
- Anticonvulsant Activity Study :
- Anti-inflammatory Mechanism Exploration :
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluorophenyl group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile with closely related compounds:
Reactivity and Enzymatic Conversion
- Enzymatic Hydration: The trifluorophenyl derivative shares reactivity with other β-amino nitriles, such as 3a, which undergo enzymatic hydration via nitrile hydratases (NHases) to yield amides . However, the electron-withdrawing trifluorophenyl group may slow reaction rates compared to non-fluorinated analogs due to reduced nucleophilicity at the nitrile group.
- In contrast, the trifluorophenyl derivative’s fluorine atoms provide electronic modulation without significant steric hindrance.
Research Findings and Data Trends
Enzymatic Performance
- Conversion Efficiency: Pseudonocardia thermophila and Pseudomonas marginalis demonstrate high efficiency in converting β-amino nitriles to amides, but fluorinated derivatives like the trifluorophenyl compound may require optimized enzyme variants due to altered electronic profiles .
Market and Availability
- Regional Availability : Suppliers in China, the U.S., India, and Germany dominate distribution, but real-time inventory tracking is often lacking .
Biological Activity
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The presence of an amino group, a trifluorophenyl moiety, and a nitrile group contributes to its potential interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 248.18 g/mol. The structure features:
- Amino group : Provides sites for hydrogen bonding and interaction with biological molecules.
- Trifluorophenyl ring : Enhances lipophilicity and may influence the compound's reactivity and binding affinity.
- Nitrile group : Offers additional reactivity options, such as nucleophilic attack or coordination with metal ions.
Antitumor Activity
Research has indicated that compounds with similar structural features to this compound exhibit promising antitumor properties. For instance:
- Mechanism : The trifluoromethyl group enhances the compound's ability to inhibit cancer cell proliferation by modulating enzyme activity involved in cell cycle regulation.
- Case Studies : In vitro studies have shown that derivatives of similar compounds can effectively reduce the viability of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity:
- In Vitro Studies : Research has shown that related compounds exhibit strong inhibitory effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is believed to enhance this activity due to increased membrane permeability .
- Minimum Inhibitory Concentrations (MIC) : Compounds structurally similar to this compound have reported MIC values indicating effective inhibition of bacterial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, altering their function.
- Receptor Binding : The trifluorophenyl moiety may facilitate binding to specific receptors involved in signaling pathways related to cancer proliferation or immune response.
- Modulation of Biochemical Pathways : By influencing pathways such as NF-κB activation, the compound may exert anti-inflammatory effects alongside its antimicrobial properties .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-2-chlorobenzonitrile | Amino group and chlorobenzene | Antitumor and antimicrobial effects |
| (S)-2-Amino-4-(trifluoromethyl)benzonitrile | Trifluoromethyl group | Moderate cytotoxicity against cancer cells |
| 2-Chloro-N-(trifluoromethyl)aniline | Aniline derivative | Limited biological activity compared to others |
This table highlights how variations in substituents can significantly impact biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
